molecular formula C10H14ClNO2 B170208 Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride CAS No. 197792-60-2

Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride

Cat. No. B170208
M. Wt: 215.67 g/mol
InChI Key: UAHVOECKJGGQPK-UHFFFAOYSA-N
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Description

“Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride” is a complex organic compound. It contains an acetate ester group attached to a phenyl ring, which in turn is connected to an aminomethyl group. The hydrochloride indicates that it’s a salt form, likely formed by reacting the amine group with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the aminomethyl group, and the acetate ester. The hydrochloride salt would likely be dissociated in solution, with the amine group carrying a positive charge .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. The amine could be protonated or deprotonated depending on the pH of the solution. The ester could undergo hydrolysis in the presence of a strong acid or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and ester groups would likely make it soluble in polar solvents .

Scientific Research Applications

  • Bioprocessing and Cell Culture

    • Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride is used in bioprocessing and cell culture applications .
  • Pharmaceutical Industry

    • Piperidines, which are structurally similar to Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Polymer Production

    • 2-Aminoethyl methacrylate hydrochloride (AMA), a compound structurally similar to Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, is used in the production of polymers and copolymers .
    • These polymers are utilized in a wide range of applications, including coatings, adhesives, and medical devices .
  • Tissue Engineering

    • Poly (3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications have been synthesized using AMA .
  • Chemical Reactions

    • Amines, which are structurally similar to Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, are known to participate in various chemical reactions .
    • For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .
    • Amines also react with acid chlorides to form amides .
    • Amines react with sulfonyl groups to form sulfonamides, which are used as antimicrobial agents therapeutically and are called sulfa drugs .

Safety And Hazards

As with any chemical compound, handling “Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Compounds with similar structures have been used in the synthesis of pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHVOECKJGGQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611193
Record name Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

CAS RN

197792-60-2
Record name Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-cyano-phenyl)-acetic acid methyl ester (18.06 g, 103 mmol) in MeOH (150 mL) and 4M HCl in dioxane (30.0 mL, 120 mmol) was added 10% palladium on carbon (2 g). The mixture was placed on a Parr shaker and was hydrogenated at 50 psi hydrogen for 24 h. The catalyst was removed via filtration through Celite® and the organic solution was concentrated in vacuo. The resulting solid was stirred in EtOAc and filtered to provide the title compound as a white solid (20.42 g). 1H NMR (400 MHz, CD3OD) δ 7.42-7.32 (m, 4H), 4.09 (s, 2H), 3.69 (s, 2H), 3.67 (s, 3H); MS 180 (M+1). mg).
Quantity
18.06 g
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reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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